3-bromo-N-(2-oxopiperidin-3-yl)benzamide
Description
3-Bromo-N-(2-oxopiperidin-3-yl)benzamide is a brominated benzamide derivative featuring a 2-oxopiperidin-3-yl substituent on the amide nitrogen. This compound combines a rigid aromatic core with a heterocyclic moiety, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
3-bromo-N-(2-oxopiperidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-4-1-3-8(7-9)11(16)15-10-5-2-6-14-12(10)17/h1,3-4,7,10H,2,5-6H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKWLGMUTXVBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares 3-bromo-N-(2-oxopiperidin-3-yl)benzamide with key analogs based on substituents, molecular weight, and key physicochemical properties:
Key Observations:
- However, analogs with quinazolinone (7d) or pyridopyrimidine (ZINC33268577) moieties exhibit higher molecular complexity and rotatable bonds, which may improve target engagement in kinase inhibition . Imidazolylpropyl () and thiazolyl () substituents reduce polar surface area, possibly affecting solubility or membrane permeability .
Hydrogen Bonding :
- The target compound’s 3 H-bond acceptors (amide O, 2-oxo group) are fewer than ZINC33268577’s 5, suggesting differential interactions with enzymes like VEGFR-2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
